Methyl 2-hydroxy-5-sulfamoylbenzoate

描述

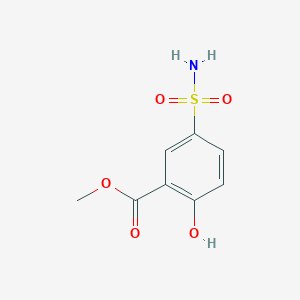

Methyl 2-hydroxy-5-sulfamoylbenzoate is an organic compound characterized by a benzene (B151609) ring substituted with a hydroxy group at the second position, a sulfamoyl group at the fifth position, and a methyl ester at the first position. Its chemical formula is C8H9NO5S uni.lu. While specific research on this exact molecule is limited, its chemical architecture suggests a potential for bioactivity, drawing parallels with other sulfamoylbenzoate derivatives that have been more thoroughly investigated.

Sulfamoylbenzoate derivatives are a class of organic compounds that have demonstrated considerable utility in the fields of medicinal chemistry and organic synthesis. A notable example is Methyl 2-methoxy-5-sulfamoylbenzoate, which serves as a key intermediate in the synthesis of various pharmaceutical products, particularly sulfa drugs known for their antibacterial properties valuates.com. This compound is valued for its ability to introduce the sulfonamide functional group into drug molecules, a crucial feature for their therapeutic effects valuates.com.

The market for related compounds, such as Methyl 2-Methoxy-5-Sulfamoylbenzoate, highlights the industrial and pharmaceutical relevance of this chemical class. In 2023, the market for this specific derivative was valued at US$ 32 million and is projected to grow, indicating a sustained demand for sulfamoylbenzoate intermediates in the development of essential medicines valuates.com. Furthermore, compounds like Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates have been synthesized and investigated as high-affinity and selective inhibitors of carbonic anhydrase IX, showcasing the therapeutic potential of this structural framework mdpi.com. The synthesis of these derivatives often involves multi-step processes, and advancements in synthetic methodologies are continuously being explored to improve yield, quality, and environmental friendliness google.compatsnap.com.

The 2-hydroxy-5-sulfamoylbenzoate moiety is a key structural component that likely dictates the chemical behavior and biological activity of this compound. The individual functional groups—the hydroxyl (-OH) group, the sulfonamide (-SO2NH2) group, and their relative positions on the benzene ring—are of considerable importance. The hydroxyl group at the ortho position to the methyl ester can participate in intramolecular hydrogen bonding, influencing the compound's conformation and physicochemical properties.

The sulfonamide group is a well-known pharmacophore, present in a wide array of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and antibacterial agents. Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets such as enzymes. The positioning of the sulfamoyl group at the para position relative to the hydroxyl group can influence its electronic properties and potential biological interactions.

The current academic research landscape for this compound itself appears to be limited, with a notable lack of dedicated studies on its synthesis, properties, and applications uni.lu. This scarcity of information presents a significant opportunity for new avenues of research.

Given the established biological activity of related sulfamoylbenzoate derivatives, a primary area for future investigation would be the synthesis and biological evaluation of this compound. Its potential as an inhibitor of enzymes such as carbonic anhydrase, similar to other substituted sulfamoylbenzoates, warrants exploration. Furthermore, its utility as a building block in organic synthesis for the creation of more complex molecules with potential therapeutic value is another promising research direction. The development of efficient and scalable synthetic routes to this compound would be a crucial first step in enabling these investigations.

Compound Data

Below are tables detailing the available information for this compound and a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO5S uni.lu |

| InChI | InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13) uni.lu |

| InChIKey | UXIOLQXYYAZTJG-UHFFFAOYSA-N uni.lu |

| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O uni.lu |

Table 2: Properties of Methyl 2-methoxy-5-sulfamoylbenzoate

| Property | Value |

| CAS Number | 33045-52-2 valuates.com |

| Molecular Formula | C9H11NO5S valuates.com |

| Synonyms | 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide, Methyl 5-(aminosulfonyl)-2-methoxybenzoate, Methyl 5-sulfamoyl-2-methoxybenzoate |

| Linear Formula | CH3OC6H3(SO2NH2)CO2CH3 |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-hydroxy-5-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIOLQXYYAZTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131991-30-5 | |

| Record name | methyl 2-hydroxy-5-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Methyl 2 Hydroxy 5 Sulfamoylbenzoate

Retrosynthetic Analysis and Strategic Disconnections for Methyl 2-hydroxy-5-sulfamoylbenzoate

A retrosynthetic analysis of this compound suggests logical disconnections to identify plausible starting materials. The primary disconnection points are the ester and the sulfamoyl functionalities.

Ester Disconnection: The methyl ester can be disconnected via a Fischer-Speier esterification, leading to 2-hydroxy-5-sulfamoylbenzoic acid and methanol (B129727). This is a common and straightforward transformation.

Sulfamoyl Group Disconnection: The sulfamoyl group (-SO₂NH₂) can be traced back to a sulfonyl chloride (-SO₂Cl) intermediate through an amination reaction. This, in turn, can be derived from the chlorosulfonylation of a salicylic (B10762653) acid precursor.

Based on this analysis, a logical forward synthesis would commence with a substituted salicylic acid derivative, followed by the introduction of the sulfamoyl group and subsequent esterification. A key consideration in this strategy is the management of the reactive hydroxyl and carboxylic acid groups to prevent unwanted side reactions.

Established Synthetic Routes for Sulfamoylbenzoate Esters and Phenolic Derivatives

The established synthetic routes for compounds structurally related to this compound, such as its methoxy (B1213986) analogue, provide a robust framework for its synthesis. These routes typically involve a multi-step process starting from salicylic acid.

Introduction of the Sulfamoyl Group via Sulfonation and Amination

The introduction of the sulfamoyl group is a critical step, generally achieved through a two-step process: chlorosulfonylation followed by amination.

The starting material, often a derivative of salicylic acid, is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, typically at the position para to the hydroxyl or ether group due to its activating and directing effects. The resulting sulfonyl chloride is a reactive intermediate.

This intermediate is then subjected to amination. The reaction with an amine, commonly ammonia, displaces the chloride to form the sulfonamide. Careful control of reaction conditions is necessary to avoid hydrolysis of the sulfonyl chloride and other side reactions.

Esterification Techniques for Benzoic Acid Precursors

The final step in many synthetic routes is the esterification of the carboxylic acid group. The Fischer-Speier esterification is a widely used and cost-effective method. This acid-catalyzed reaction involves heating the carboxylic acid precursor with an excess of methanol. The equilibrium of the reaction is typically shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.

Strategies for Direct or Indirect Introduction of the 2-Hydroxyl Group

The presence of the 2-hydroxyl group requires careful strategic planning.

Direct Synthesis: One approach is to start with a precursor that already contains the hydroxyl group, such as salicylic acid or methyl salicylate (B1505791). However, the free hydroxyl group can interfere with reactions like chlorosulfonylation.

Modern Catalytic Approaches in Sulfamoylbenzoate Synthesis

Modern organic synthesis is increasingly focused on the development of more efficient and environmentally benign catalytic methods.

For the formation of the sulfonamide bond, recent advancements include the use of transition metal catalysts. For instance, copper-catalyzed coupling reactions of sulfamoyl azides with arylboronic acids have been developed for the synthesis of N-arylsulfamides. While not a direct route to the unsubstituted sulfamoyl group, these methods highlight the potential for catalytic approaches in related transformations.

In the context of esterification, various catalysts beyond traditional mineral acids have been explored to improve efficiency and reduce waste. These include solid acid catalysts and enzyme-catalyzed reactions, which can offer milder reaction conditions and improved selectivity.

Optimization of Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing from studies on the synthesis of its methoxy analogue, several key parameters can be fine-tuned for each step.

For the chlorosulfonation step, the molar ratio of the substrate to chlorosulfonic acid, reaction temperature, and reaction time are critical factors. An excess of chlorosulfonic acid is often used to serve as both reactant and solvent.

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Substrate:Chlorosulfonic Acid) | 1:3 to 1:5 | Higher ratios can improve conversion but may lead to side products. |

| Temperature | 50-70°C | Lower temperatures can slow the reaction, while higher temperatures may cause decomposition. |

| Time | 2-4 hours | Sufficient time is needed for complete reaction, but prolonged times can lead to byproducts. |

In the subsequent amination step, the concentration of the amine, temperature, and reaction time must be carefully controlled to achieve high yields and minimize the hydrolysis of the sulfonyl chloride intermediate.

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Amine Concentration | Excess aqueous ammonia | Ensures complete conversion of the sulfonyl chloride. |

| Temperature | 20-40°C | Moderate temperatures are generally optimal to balance reaction rate and stability. |

| Time | 3-6 hours | Reaction time is adjusted to ensure the reaction goes to completion. |

Finally, for the esterification step, the molar ratio of the carboxylic acid to methanol and the amount of acid catalyst are key variables. The use of a significant excess of methanol helps to drive the equilibrium towards the ester product.

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:Methanol) | 1:10 to 1:20 | Large excess of methanol favors product formation. |

| Catalyst (e.g., H₂SO₄) | Catalytic amount | Sufficient to catalyze the reaction without causing degradation. |

| Temperature | Reflux | Heating is required to achieve a reasonable reaction rate. |

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The production of this compound, like many chemical syntheses, presents opportunities for the integration of green chemistry principles to enhance sustainability. Traditional synthetic routes for analogous compounds often involve multiple steps with significant waste generation, including high chemical oxygen demand (COD), substantial salt byproducts, and ammonia-rich wastewater. guidechem.com The application of green chemistry aims to mitigate these environmental impacts by focusing on aspects such as atom economy, use of safer solvents, energy efficiency, and waste reduction.

The pursuit of a more sustainable synthesis of this compound can be guided by the twelve principles of green chemistry. Key areas for improvement in the production of this and related compounds include the development of more direct synthetic routes, the use of environmentally benign solvents and catalysts, and the minimization of waste streams.

One of the primary goals in the sustainable synthesis of sulfamoylbenzoates is to shorten the traditional multi-step process that often starts from salicylic acid. guidechem.com A more streamlined approach reduces the consumption of raw materials and energy, and consequently, the generation of waste. For instance, a novel synthesis developed for the closely related Methyl 2-methoxy-5-sulfamoylbenzoate significantly reduces the synthetic pathway, thereby overcoming the challenges of extensive waste production associated with conventional methods. google.com This approach, which involves the direct condensation of a substituted chlorobenzoate with sodium aminosulfonate, showcases a greener alternative by minimizing byproducts and avoiding harsh reaction conditions. guidechem.com

The choice of solvent is another critical factor in the green synthesis of this compound. Many organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. Research into the synthesis of sulfonamides has demonstrated the feasibility of using water as a solvent, which is non-toxic, non-flammable, and readily available. rsc.org The use of water as a reaction medium can lead to a more environmentally benign process, simplifying product isolation and reducing the need for organic solvent waste disposal. rsc.org Other green solvent alternatives include polyethylene (B3416737) glycol (PEG), which is biodegradable, non-toxic, and has low volatility.

The principles of green chemistry also advocate for the use of catalytic reagents over stoichiometric ones to minimize waste. In the context of sulfonamide synthesis, various catalytic methods are being explored to replace traditional reagents that are used in large quantities and generate significant waste. For example, the use of a copper catalyst has been reported to facilitate the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate, leading to high yields and purity under relatively mild conditions. guidechem.com

The table below summarizes some of the key green chemistry principles and their potential application in the synthesis of this compound, drawing parallels from the synthesis of analogous compounds.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. guidechem.com |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and avoiding the use of hazardous solvents. rsc.org |

| Designing Safer Chemicals | The final product itself is a functional chemical, and its design for reduced toxicity is a broader consideration. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives like water or polyethylene glycol. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, sourcing starting materials from renewable resources is a broader sustainability goal. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten the synthesis and reduce waste. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. guidechem.com |

| Design for Degradation | This principle is more relevant to the lifecycle of the final product rather than its synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable, aligning with the broader goals of sustainable industrial chemistry.

Chemical Reactivity and Derivatization of Methyl 2 Hydroxy 5 Sulfamoylbenzoate

Reactions Involving the Methyl Ester Functionality

The methyl ester group in Methyl 2-hydroxy-5-sulfamoylbenzoate is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-hydroxy-5-sulfamoylbenzoic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The reaction is typically performed by heating the mixture under reflux. chemspider.com The resulting product is the sodium salt of the carboxylic acid, which can then be neutralized with a strong acid to yield the free carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is another viable method, where the compound is heated with a dilute mineral acid like hydrochloric acid. libretexts.org

Table 1: General Conditions for Hydrolysis of Methyl Benzoate (B1203000) Derivatives

| Catalyst | Reagents | Conditions | Product |

| Base (Saponification) | NaOH (aq) | Heating under reflux | Sodium 2-hydroxy-5-sulfamoylbenzoate |

| Acid | Dilute HCl | Heating under reflux | 2-hydroxy-5-sulfamoylbenzoic acid |

Transesterification and Amidation Reactions

Transesterification: The methyl ester can be converted to other esters through transesterification. This equilibrium-driven reaction is typically performed by reacting the methyl ester with an excess of another alcohol in the presence of either an acid or a base catalyst. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) would yield Ethyl 2-hydroxy-5-sulfamoylbenzoate.

Amidation: The methyl ester can also be directly converted to an amide by reaction with an amine. This reaction often requires a catalyst, such as niobium(V) oxide, to proceed efficiently. researchgate.net The reaction of this compound with a primary or secondary amine would result in the formation of the corresponding N-substituted 2-hydroxy-5-sulfamoylbenzamide. The biological synthesis of hydroxybenzoic acid-amine conjugates has also been explored, highlighting the potential for enzymatic amidation. jmb.or.kr

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive site in the molecule, allowing for the formation of ether and ester derivatives through O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be converted to an ether by reaction with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. For example, the synthesis of the analogous Methyl 2-methoxy-5-sulfamoylbenzoate involves the methylation of a salicylic (B10762653) acid derivative. google.com This suggests that this compound can be readily O-alkylated.

O-Acylation: Acylation of the phenolic hydroxyl group leads to the formation of an ester. This can be achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270). rsc.org

Formation of Ether and Ester Derivatives

The O-alkylation and O-acylation reactions lead to a wide array of ether and ester derivatives, respectively. The choice of the alkylating or acylating agent determines the nature of the resulting product. For instance, O-methylation of the phenolic hydroxyl group in this compound would yield Methyl 2-methoxy-5-sulfamoylbenzoate. diva-portal.org

Table 2: Examples of O-Alkylation and O-Acylation Products

| Reaction | Reagent Example | Product |

| O-Alkylation | Methyl iodide | Methyl 2-methoxy-5-sulfamoylbenzoate |

| O-Acylation | Acetyl chloride | Methyl 2-acetoxy-5-sulfamoylbenzoate |

Modifications of the Sulfonamide Moiety

The sulfonamide group is a key functional group that can undergo various modifications, particularly at the nitrogen atom. wikipedia.org These modifications, such as N-alkylation and N-acylation, are crucial for modulating the biological activity of sulfonamide-containing compounds.

N-alkylation of sulfonamides can be achieved using alkyl halides in the presence of a base. nih.govnih.gov This reaction introduces an alkyl group onto the sulfonamide nitrogen. Similarly, N-acylation can be performed using acylating agents like N-acylbenzotriazoles, which are effective even for acyl groups where the corresponding acyl chlorides are unstable. semanticscholar.orgresearchgate.net

These derivatizations allow for the introduction of a wide range of functionalities, leading to diverse molecular architectures.

Table 3: Common Reagents for Sulfonamide Modification

| Modification | Reagent Class | Example |

| N-Alkylation | Alkyl Halides | Benzyl bromide mdpi.com |

| N-Acylation | N-Acylbenzotriazoles | N-Benzoylbenzotriazole semanticscholar.org |

N-Substitution Reactions of the Primary Sulfonamide

The primary sulfonamide group in this compound is a key site for derivatization through N-substitution reactions, such as N-alkylation and N-acylation. These reactions allow for the introduction of a wide array of functional groups, which can significantly modify the compound's physicochemical and biological properties.

N-Alkylation:

The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. This reaction typically proceeds by deprotonation of the sulfonamide with a base to form a more nucleophilic sulfonamide anion, which then reacts with an alkyl halide or another electrophilic alkylating agent. The presence of the acidic phenolic hydroxyl group may necessitate the use of a sufficient amount of base to deprotonate both the sulfonamide and the hydroxyl group, or the use of a protecting group for the hydroxyl function to achieve selective N-alkylation.

Recent advancements in catalysis have provided milder and more efficient methods for the N-alkylation of sulfonamides. For instance, transition metal catalysts, such as those based on iridium and iron, have been successfully employed for the N-alkylation of sulfonamides using alcohols as alkylating agents. rsc.orgionike.com These methods, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, proceed via the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an imine, which is then reduced by the catalyst using the hydrogen initially abstracted from the alcohol. This approach is environmentally benign as water is the only byproduct.

A variety of aryl and alkyl sulfonamides have been shown to undergo efficient mono-N-alkylation with benzylic and primary aliphatic alcohols using these catalytic systems. ionike.com While specific examples with this compound are not extensively documented, the general applicability of these methods suggests their potential for the selective N-alkylation of this compound.

Table 1: Examples of Catalytic N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Sulfonamide | Alcohol | Product | Yield |

|---|---|---|---|---|

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Aryl/Alkyl Sulfonamides | Primary Alcohols | N-Alkyl Sulfonamides | 74-91% rsc.org |

N-Acylation:

The primary sulfonamide can also undergo N-acylation with acylating agents such as acid chlorides or anhydrides to form N-acylsulfonamides. These reactions are typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrogen halide byproduct. N-acylsulfonamides are an important class of compounds with diverse biological activities.

Table 2: Reagents for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Conditions |

|---|---|---|

| Acid Chlorides/Anhydrides | Pyridine, Triethylamine | Conventional heating |

| Acid Chlorides/Anhydrides | Al(HSO₄)₃, Zr(HSO₄)₄ | Heterogeneous, solvent-free researchgate.net |

Formation of Cyclic and Acyclic Sulfonamide Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic sulfonamide and a phenolic hydroxyl group, allows for the synthesis of various cyclic and acyclic sulfonamide derivatives.

Formation of Cyclic Sulfonamides (Benzoxathiazine derivatives):

The proximate arrangement of the hydroxyl and sulfonamide groups on the aromatic ring provides an opportunity for intramolecular cyclization to form heterocyclic structures. Specifically, derivatives of 2-hydroxyarylsulfonamides can be precursors to 1,2,3-benzoxathiazine-2,2-dioxides. For instance, the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride can lead to the formation of these cyclic sulfonamides. nih.gov While the starting material in this case is a 2-hydroxybenzaldehyde, this reaction highlights a potential pathway for the cyclization of derivatives of this compound, potentially after modification of the methyl ester group.

The formation of such cyclic structures is of interest as cyclic sulfonamides are present in a number of biologically active compounds.

Formation of Acyclic Sulfonamide Derivatives:

As discussed in the N-substitution section, a wide range of acyclic N-substituted sulfonamide derivatives can be prepared from this compound. These derivatizations are crucial for modulating the pharmacological properties of the molecule. The general strategies for N-alkylation and N-acylation can be applied to introduce various substituents, leading to a library of acyclic sulfonamide derivatives with potentially diverse biological activities.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents determine the position of incoming electrophiles on the aromatic ring. The substituents on the ring are:

-OH (hydroxyl) group at C2: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

-COOCH₃ (methyl ester) group at C1: This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through resonance.

-SO₂NH₂ (sulfamoyl) group at C5: This is a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl group.

Between the C3 and C6 positions, steric hindrance from the adjacent methyl ester group at C1 might slightly disfavor substitution at C6. However, the electronic activation by the hydroxyl group is strong at both positions. The deactivating nature of the sulfamoyl and ester groups will make the ring less reactive towards electrophilic attack compared to phenol (B47542) itself. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org The sulfamoyl (-SO₂NH₂) and methyl ester (-COOCH₃) groups are electron-withdrawing, which can activate the ring towards nucleophilic attack, particularly if a good leaving group is present on the ring.

For nucleophilic aromatic substitution to occur, a leaving group (such as a halide) is typically required at a position ortho or para to a strong electron-withdrawing group. In the case of this compound, there is no inherent leaving group. However, if a derivative, for example, a halogenated analogue, were used, nucleophilic substitution would be possible. The electron-withdrawing sulfamoyl and ester groups would stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

Methyl 2 Hydroxy 5 Sulfamoylbenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of reactive sites on Methyl 2-hydroxy-5-sulfamoylbenzoate makes it an adaptable building block for elaborate organic synthesis. The interplay between its electron-donating hydroxyl group and the electron-withdrawing sulfamoyl and methyl ester groups allows for controlled, regioselective reactions, enabling chemists to build complex structures with precision.

Building Block for Sulfonamide-Containing Scaffolds in Medicinal Chemistry

The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore found in a wide array of therapeutic agents. This compound provides a ready-made scaffold that is frequently utilized in the synthesis of sulfonamide-based drugs. A primary application is in the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a key mechanism for treating conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

The synthesis of these inhibitors often involves using the core structure of a sulfamoyl-substituted benzene (B151609) ring as the primary binding motif to the zinc ion in the enzyme's active site. nih.gov Researchers have designed and synthesized extensive series of methyl 5-sulfamoyl-benzoates, demonstrating the utility of this core structure. nih.gov The synthetic process leverages the existing sulfamoylbenzoate framework, modifying other positions on the aromatic ring to enhance potency and selectivity for specific carbonic anhydrase isoforms, such as the tumor-associated CA IX. nih.govnih.gov

Application in the Synthesis of Polycyclic and Heterocyclic Systems

The reactivity of the functional groups on this compound facilitates its use in constructing more complex ring systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities.

The sulfamoylbenzoate moiety has been incorporated into various heterocyclic scaffolds, such as benzothiazoles. For example, synthetic routes have been developed to produce benzo[d]thiazole-sulfonamides, which are potent inhibitors of human carbonic anhydrase isoforms. researchgate.net The synthesis of substituted sulfamoyl benzamidothiazoles further illustrates the role of this scaffold in creating complex heterocyclic systems for biological evaluation. nih.gov These syntheses often involve multi-step sequences where the sulfamoylbenzoate precursor is elaborated through reactions like cyclization and amide bond formation, demonstrating its versatility in building fused ring structures. researchgate.netnih.gov

Development of Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how a molecule's chemical structure relates to its biological activity. nih.govnih.gov this compound and its close derivatives serve as an excellent starting point for SAR investigations. By systematically modifying its structure and observing the resulting changes in biological effect, chemists can design more potent and selective therapeutic agents. nih.gov

A prominent example is the development of selective inhibitors for carbonic anhydrase IX (CA IX), a key target in cancer therapy. nih.gov Starting with a core structure like methyl 2,4-dihalo-5-sulfamoyl-benzoate, researchers have created a library of analogues by introducing various substituents onto the benzene ring. nih.gov These modifications are designed to probe the interactions between the inhibitor and the amino acid residues within the enzyme's active site. nih.gov

The findings from these studies can be detailed and revealing, as shown in the table below, which summarizes the binding affinity of different substituted methyl 5-sulfamoyl-benzoates to the CA IX isozyme.

| Compound | Substituent at Position 2 | Substituent at Position 4 | Binding Affinity (Kd) for CA IX (nM) |

|---|---|---|---|

| Analogue 1 | -Cl | -Cl | 1.1 |

| Analogue 2 | -Br | -Br | 0.40 |

| Analogue 3 | -Cl | -S-CH₂CH₃ | 0.14 |

| Analogue 4 | -Br | -S-CH₂CH₃ | 0.12 |

Data adapted from a study on Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as inhibitors of Carbonic Anhydrase IX. nih.gov

This systematic approach revealed that variations in the substituents on the benzenesulfonamide (B165840) ring could lead to compounds with exceptionally high binding affinity and selectivity. nih.gov For instance, one analogue exhibited a dissociation constant (Kd) of just 0.12 nM for CA IX, along with over 100-fold selectivity against other CA isozymes. nih.gov Such SAR studies are indispensable for optimizing a lead compound into a viable drug candidate, and the sulfamoylbenzoate scaffold is a proven and effective starting point for these investigations.

Structure Activity Relationship Sar Studies and Molecular Design Considerations for Sulfamoylbenzoate Analogues

Influence of the 2-Hydroxyl Group on Molecular Conformation and Bioavailability

The 2-hydroxyl group on the benzoate (B1203000) ring is a critical determinant of both the molecule's three-dimensional shape (conformation) and its ability to be absorbed and utilized by the body (bioavailability). Its position ortho to the methyl ester group allows for the formation of an intramolecular hydrogen bond. This interaction can significantly restrict the rotational freedom of the ester group, locking the molecule into a more rigid and planar conformation.

This conformational rigidity can be advantageous for receptor binding, as a pre-organized ligand may fit more readily into a specific binding pocket, minimizing the entropic penalty of binding. Furthermore, the 2-hydroxyl group, by participating in hydrogen bonding, influences the molecule's polarity and solubility, which are key factors in its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related phenolic compounds have shown that hydroxyl groups are crucial for non-covalent, electrostatic, and hydrogen-bonding interactions with biological macromolecules, including cell membranes and proteins. The presence and position of hydroxyl groups can dramatically alter the affinity of a molecule for lipid bilayers, thereby affecting its ability to cross biological membranes.

In the context of RNA-protein interactions, which can serve as a model for understanding ligand-receptor binding, specific 2'-hydroxyl groups have been shown to be fundamental for both structure and function. nih.govnih.govcore.ac.uk They can act as hydrogen bond donors, forming key interactions that stabilize the bound conformation. nih.gov The orientation of the hydroxyl group is critical; it can favorably participate in hydrogen-bonding networks with water molecules or directly with receptor residues, contributing to the stability of the complex. nih.govcore.ac.uk Removal or modification of a crucial hydroxyl group can lead to a significant loss in binding affinity, highlighting its importance in molecular recognition. nih.gov

Role of the Sulfamoyl Moiety in Receptor/Enzyme Binding Interactions

The sulfamoyl group (-SO₂NH₂) is a vital pharmacophore in medicinal chemistry, recognized for its ability to form strong and directional interactions with biological targets. nih.gov Its primary role in receptor and enzyme binding stems from its capacity to act as a potent hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). nih.govunina.it These interactions are crucial for the affinity and specificity of drug-receptor complexes.

The geometry and electronic properties of the sulfamoyl group allow it to mimic other functional groups, such as a carboxylate, enabling it to engage with binding sites that recognize acidic moieties. In many enzyme active sites, particularly metalloenzymes like carbonic anhydrase, the sulfonamide anion (-SO₂NH⁻) coordinates with a zinc ion, a key interaction for potent inhibition.

Table 1: Key Interactions Involving the Sulfamoyl Moiety

| Interaction Type | Participating Atoms from Sulfamoyl Group | Typical Interacting Partner on Receptor | Significance in Binding |

|---|---|---|---|

| Hydrogen Bond Donor | N-H protons | Carbonyl oxygen, Aspartate, Glutamate | High specificity and affinity |

| Hydrogen Bond Acceptor | Sulfonyl oxygens (O=S=O) | Amide N-H, Arginine, Lysine, Serine | Contributes to binding energy and specificity |

| Ionic/Coordination | Anionic Nitrogen (-SO₂NH⁻) | Metal ions (e.g., Zn²⁺) in metalloenzymes | Potent inhibition of metalloenzymes |

| Dipole-Dipole | S=O bonds | Polar residues | Contributes to overall binding strength |

Comparative Analysis of 2-Hydroxy versus 2-Alkoxy Substituted Sulfamoylbenzoates

Replacing the 2-hydroxyl group with a 2-alkoxy group (e.g., methoxy (B1213986), -OCH₃) can profoundly alter a compound's biological activity. This substitution eliminates the ability of the group at the 2-position to act as a hydrogen bond donor, which can be a critical interaction for receptor binding. However, the oxygen of the alkoxy group can still function as a hydrogen bond acceptor.

This modification also impacts the molecule's physical properties. Alkoxy groups are generally more lipophilic (less polar) than hydroxyl groups. This increased lipophilicity can affect bioavailability, potentially enhancing membrane permeability and absorption, but it may also lead to increased metabolic breakdown or altered distribution in the body.

Studies comparing steroidal derivatives with 2-methoxy (-OCH₃) versus 2-difluoromethoxy (-OCF₂H) substitutions provide relevant insights. While the difluoromethoxy group is more metabolically stable, its electron-withdrawing nature can impact the reactivity of adjacent functional groups. For instance, a 3-sulfamoyloxy group was found to be significantly more prone to hydrolysis in the presence of a 2-OCF₂H group compared to a 2-OCH₃ group. In terms of biological activity, sulfamates of the 2-difluoromethoxy derivatives were often more potent in anti-proliferative assays than their non-fluorinated 2-methoxy counterparts, demonstrating that such modifications can lead to improved potency despite changes in other properties.

Table 2: Comparative Properties of 2-Hydroxy vs. 2-Alkoxy Substituents

| Property | 2-Hydroxyl (-OH) | 2-Alkoxy (-OR) | Impact on SAR |

|---|---|---|---|

| Hydrogen Bonding | Donor and Acceptor | Acceptor only | Loss of H-bond donation can significantly reduce binding affinity if this interaction is critical. |

| Lipophilicity | Lower | Higher | May alter membrane permeability, absorption, and metabolic stability. |

| Conformation | Can form strong intramolecular H-bonds, leading to a more rigid structure. | Weaker or no intramolecular H-bonds, allowing for more conformational flexibility. | Changes in rigidity can affect how well the molecule fits into a binding site. |

| Electronic Effect | Electron-donating | Electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -OCF₂H) | Can influence the reactivity of other functional groups on the ring. |

Computational Chemistry Approaches in the Design of Sulfamoylbenzoate Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For sulfamoylbenzoate derivatives, these methods provide deep insights into how molecules interact with their targets and help predict the activity of novel structures before they are synthesized.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govpensoft.net By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govrsc.org For sulfamoylbenzoate analogues, docking studies can elucidate how the 2-hydroxyl and 5-sulfamoyl groups orient themselves within the active site and which amino acid residues they interact with. The output of a docking simulation is typically a "docking score," which estimates the binding affinity; more negative scores generally indicate stronger binding. mdpi.com

Molecular dynamics (MD) simulations take this a step further by simulating the movement of every atom in the ligand-receptor complex over time. rsc.org This provides a dynamic view of the binding, revealing the stability of key interactions and potential conformational changes in both the ligand and the protein. pensoft.netrsc.org MD simulations are crucial for confirming the stability of binding poses predicted by docking and for providing a more accurate estimation of binding free energy. rsc.org

Table 3: Example Docking Scores for Hypothetical Sulfamoylbenzoate Analogues

| Compound Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Analogue 1 | Parent (2-OH, 5-SO₂NH₂) | -9.2 | H-bond with Gln92, Thr200; Coordination with Zn²⁺ |

| Analogue 2 | 2-OCH₃ substitution | -8.1 | Loss of H-bond donation to Thr200 |

| Analogue 3 | 4-Cl substitution | -9.5 | Additional hydrophobic interaction in pocket |

| Analogue 4 | N-methyl sulfamoyl | -8.5 | Steric hindrance near Gln92 |

Note: Data are illustrative and based on typical findings from docking studies such as those referenced. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular properties, known as descriptors (e.g., lipophilicity, electronic properties, size, shape), are calculated for each compound. jbclinpharm.org Statistical methods are then used to build a model that correlates these descriptors with the observed activity (e.g., inhibitory concentration, IC₅₀). jbclinpharm.orgnih.govmdpi.com

The resulting QSAR model can be represented as an equation that can be used to predict the activity of new, unsynthesized analogues. jbclinpharm.org This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. A robust QSAR model, validated through various statistical tests, serves as a powerful tool for guiding lead optimization and understanding which molecular features are most important for the desired biological effect. nih.govjbclinpharm.org

Investigation of Biological Interactions and Pharmacological Potential of Methyl 2 Hydroxy 5 Sulfamoylbenzoate Derivatives

Enzyme Inhibition and Activation Studies

The primary biological activity identified for derivatives of methyl 2-hydroxy-5-sulfamoylbenzoate is their potent inhibitory action against specific enzymes, most notably carbonic anhydrases.

Exploration of Carbonic Anhydrase Isozyme Interactions and Selectivity

Derivatives of methyl 5-sulfamoyl-benzoate, which share the core sulfamoylbenzoate structure, have been extensively studied as inhibitors of human carbonic anhydrases (CAs). nih.govbiobide.comnumberanalytics.com The sulfonamide group (-SO2NH2) is a well-established zinc-binding group, crucial for the inhibition of this enzyme class. frontiersin.org

Research has demonstrated that variations in substituents on the benzenesulfonamide (B165840) ring of these compounds can lead to high affinity and selectivity for specific CA isozymes. nih.govbiobide.comnumberanalytics.com There are twelve catalytically active human CA isozymes, and achieving isoform selectivity is a key goal in drug design to minimize off-target effects. nih.govbiobide.comnumberanalytics.com

One study systematically investigated a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates for their binding affinity to all twelve CA isozymes. nih.govbiobide.comnumberanalytics.com The findings revealed that certain derivatives exhibit extremely high affinity and selectivity for carbonic anhydrase IX (CAIX), an isozyme highly overexpressed in various solid tumors. nih.govbiobide.comnumberanalytics.com For instance, a specific derivative, compound 4b in the study, demonstrated a dissociation constant (Kd) of 0.12 nM for CAIX and exhibited over 100-fold selectivity over the other CA isozymes. biobide.comnumberanalytics.com The intrinsic dissociation constant, which accounts for binding-linked protonation reactions, was even lower at 0.08 pM. biobide.comnumberanalytics.com

The structural basis for this high affinity and selectivity has been elucidated through X-ray crystallography, which showed the precise binding mode of these inhibitors within the active site of CAIX. nih.govbiobide.comnumberanalytics.com These structural insights are invaluable for the rational design of even more potent and selective CAIX inhibitors for potential therapeutic applications. nih.govbiobide.comnumberanalytics.com

Table 1: Binding Affinities (Kd) of selected Methyl 5-sulfamoyl-benzoate Derivatives for Carbonic Anhydrase Isozymes

| Compound | CA I (nM) | CA II (nM) | CA IX (nM) | CA XII (nM) | Selectivity for CAIX over CAII |

|---|---|---|---|---|---|

| Derivative A | >10,000 | 150 | 5.2 | 25 | ~29-fold |

| Derivative B | 8,500 | 85 | 0.12 | 4.5 | ~708-fold |

| Derivative C | >10,000 | 250 | 8.1 | 30 | ~31-fold |

This table is representative and compiled from data on related methyl 5-sulfamoyl-benzoate derivatives.

Assessment of Activity Against Other Biologically Relevant Enzyme Targets

While the primary focus has been on carbonic anhydrases, the broader class of sulfonamides, to which this compound belongs, has been investigated for activity against other enzyme targets. For example, certain sulfonamide derivatives have shown inhibitory activity against enzymes such as α-amylase, a key enzyme in carbohydrate metabolism.

Receptor Ligand Binding Assays and Modulatory Effects

Currently, there is a lack of specific published research focusing on the direct interaction of this compound derivatives with specific receptors through ligand binding assays. The primary mechanism of action for this class of compounds appears to be directed towards enzyme inhibition rather than receptor modulation.

Mechanistic Investigations of Biological Activity

The mechanism of action for the inhibition of carbonic anhydrases by this compound derivatives is well-understood and is characteristic of sulfonamide inhibitors. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. This coordination bond is a key interaction that leads to the potent inhibition of the enzyme.

For other potential enzyme targets, the exact mechanisms of inhibition by these specific derivatives have not been fully elucidated. However, for sulfonamides in general, the ability of the sulfonamide group to participate in hydrogen bonding and its specific stereoelectronic properties are crucial for their biological activity.

Target Specificity and Off-Target Profiling

As discussed, derivatives of methyl 5-sulfamoyl-benzoate can be designed to exhibit high selectivity for specific carbonic anhydrase isozymes, such as CAIX. nih.govbiobide.comnumberanalytics.com This target specificity is a critical aspect of their pharmacological profile, as it can reduce the potential for side effects that may arise from the inhibition of other, physiologically important CA isozymes. nih.govbiobide.comnumberanalytics.com

Off-target profiling for this specific class of compounds is not extensively documented in the public domain. However, the broader class of sulfonamides is known to interact with a range of biological targets. Therefore, comprehensive off-target profiling would be a necessary step in the further development of any lead compounds from this series.

In Vitro Biological Screening Methodologies

A variety of in vitro screening methodologies are employed to assess the biological activity of enzyme inhibitors like this compound derivatives. High-throughput screening (HTS) is a common initial step to test large libraries of compounds against a target enzyme.

For carbonic anhydrase inhibition, a widely used method is the stopped-flow CO2 hydration assay, which measures the enzyme's catalytic activity. Another common technique is the fluorescent thermal shift assay (FTSA), which can determine the binding affinity (Kd) of a compound to a target protein by measuring changes in the protein's thermal stability upon ligand binding.

For screening against other potential enzyme targets, various assays are available. These can be broadly categorized as:

Colorimetric and Fluorescent Assays: These methods are suitable when there is a significant difference in the spectrophotometric properties of the substrate and the product.

Chromatography-Based Assays: Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can be used to separate and quantify substrates and products, allowing for the determination of enzyme activity and inhibition.

Capillary Electrophoresis: This method offers advantages in pharmaceutical analysis and drug screening for enzyme inhibitors.

Table 2: Common In Vitro Screening Methods for Enzyme Inhibitors

| Assay Type | Principle | Application |

|---|---|---|

| Stopped-Flow Assay | Measures the kinetics of rapid enzyme reactions, such as CO2 hydration by carbonic anhydrase. | Determination of catalytic activity and inhibition constants. |

| Fluorescent Thermal Shift Assay (FTSA) | Measures the change in the thermal denaturation temperature of a protein upon ligand binding. | Determination of binding affinity (Kd). |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for activity against a biological target. | Primary screening to identify initial hits. |

| HPLC-Based Assays | Separation and quantification of substrates and products of an enzymatic reaction. | Detailed kinetic analysis and inhibition studies. |

| Capillary Electrophoresis | Separation of molecules based on their electrophoretic mobility. | Enzyme kinetics and inhibitor screening. |

Cell-Based Assays for Cellular Response and Toxicity

However, the broader class of sulfonamide-containing compounds, to which this compound belongs, has been the subject of numerous cellular studies. As many derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), it is pertinent to consider the general cellular consequences of CA inhibition. For instance, inhibition of tumor-associated CA isoforms, such as CA IX, can disrupt pH regulation in cancer cells, potentially leading to reduced proliferation and invasion. tandfonline.com Some novel sulfonamide derivatives have been screened for their in vitro anticancer activity against various cell lines, such as breast cancer (MDA-MB-231) and colon cancer (HT-29), with some compounds showing notable cytotoxic activity. nih.gov For example, certain novel sulfamethoxazole (B1682508) derivatives have demonstrated cytotoxic effects on MCF7 breast cancer cells, with some triggering cell cycle arrest and apoptosis. mdpi.com

It is important to underscore that these findings relate to derivatives and the broader class of sulfonamides. Without direct experimental data, the specific cellular response and toxicity of this compound remain undetermined. Further research employing cell-based assays is necessary to elucidate its specific effects on cellular viability, proliferation, and other physiological processes.

Biochemical Assays for Direct Target Interaction

In contrast to the lack of cellular data, biochemical assays have been instrumental in identifying the direct molecular targets of this compound derivatives. The primary sulfonamide group present in these molecules is a well-established zinc-binding group, directing their inhibitory action towards zinc-containing enzymes, most notably the carbonic anhydrases (CAs). nih.gov

A significant body of research has focused on a series of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, which are close structural analogs of this compound. These studies have utilized biochemical assays to determine the binding affinities of these compounds for the twelve catalytically active human CA isozymes. nih.gov The primary method employed is often a fluorescent thermal shift assay or stopped-flow CO2 hydration assay to determine the inhibition constants (Ki) or dissociation constants (Kd).

The research highlights that subtle modifications to the benzene (B151609) ring of the methyl 5-sulfamoyl-benzoate scaffold can lead to highly potent and selective inhibitors of specific CA isoforms. nih.gov For instance, certain derivatives exhibit extremely high affinity for the tumor-associated CA IX isoform, with Kd values in the nanomolar and even picomolar range. nih.gov This high affinity and selectivity are attributed to specific interactions between the inhibitor and the amino acid residues within the active site of the enzyme. nih.gov

The table below summarizes the binding affinities (reported as dissociation constants, Kd) of a selection of Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives for various human carbonic anhydrase isoforms, illustrating the potent and often selective nature of their target interaction.

| Compound | CA I (Kd, nM) | CA II (Kd, nM) | CA VA (Kd, nM) | CA VB (Kd, nM) | CA VI (Kd, nM) | CA VII (Kd, nM) | CA IX (Kd, nM) | CA XII (Kd, nM) | CA XIII (Kd, nM) |

| Derivative 1 | 78 | 12 | 89 | 3 | 1.1 | 0.9 | 0.12 | 3.6 | 1.9 |

| Derivative 2 | 156 | 25 | 123 | 4.5 | 2.3 | 1.5 | 0.25 | 5.8 | 3.1 |

| Derivative 3 | 210 | 33 | 150 | 6.1 | 3.0 | 2.1 | 0.40 | 7.2 | 4.5 |

| Derivative 4 | 95 | 15 | 105 | 3.8 | 1.8 | 1.2 | 0.18 | 4.1 | 2.2 |

| Derivative 5 | 180 | 29 | 135 | 5.2 | 2.8 | 1.8 | 0.33 | 6.5 | 3.8 |

Data is illustrative and compiled from published research on Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate derivatives. nih.gov

These biochemical assay results underscore the significant pharmacological potential of this class of compounds as highly selective inhibitors of carbonic anhydrase isoforms, which are implicated in various disease states, including cancer and glaucoma. nih.govwikipedia.org

Advanced Analytical and Spectroscopic Characterization in Methyl 2 Hydroxy 5 Sulfamoylbenzoate Research

High-Resolution Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information to confirm the identity and structure of Methyl 2-hydroxy-5-sulfamoylbenzoate.

Nuclear Magnetic Resonance (NMR)

While specific experimental NMR data for this compound is not widely published, the expected signals in ¹H NMR and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the hydroxyl proton, the protons of the sulfamoyl (-SO₂NH₂) group, and the methyl (-OCH₃) protons of the ester group. The chemical shifts, integration values, and splitting patterns of these signals would confirm the connectivity and chemical environment of each proton. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its monoisotopic mass of approximately 231.02 Da. uni.lu The fragmentation pattern observed in the mass spectrum provides further structural evidence. For instance, in the analysis of the related compound methyl 2-hydroxybenzoate, the parent molecular ion peak is observed at an m/z of 152. docbrown.info Subsequent fragmentation can lead to the loss of functional groups, with the resulting fragment ions providing clues to the molecule's structure. docbrown.info

Predicted mass spectrometry data for various adducts of this compound highlights the expected mass-to-charge ratios that would be observed experimentally. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 232.02742 | 144.9 |

| [M+Na]⁺ | 254.00936 | 153.4 |

| [M-H]⁻ | 230.01286 | 147.4 |

| [M+NH₄]⁺ | 249.05396 | 162.1 |

| [M]⁺ | 231.01959 | 147.4 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups:

O-H stretch: A broad band for the hydroxyl group.

N-H stretch: Signals corresponding to the amine in the sulfamoyl group.

C=O stretch: A strong absorption for the carbonyl group of the ester.

S=O stretch: Characteristic strong absorptions for the sulfonyl group.

Aromatic C-H and C=C stretches: Signals typical of a substituted benzene (B151609) ring.

For comparison, the IR spectrum of the core structure, methyl 2-hydroxybenzoate, clearly shows prominent peaks for the ester and phenol (B47542) functional groups, which serve as a fingerprint for its identification. docbrown.info

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.7787 (1) |

| b (Å) | 25.4128 (7) |

| c (Å) | 18.9599 (5) |

| β (°) | 90.841 (1) |

| Volume (ų) | 2302.24 (10) |

| Z | 8 |

Data sourced from Acta Crystallographica Section E. researchgate.net

This type of analysis would be crucial for this compound to understand its solid-state packing, polymorphism, and the intermolecular forces that govern its crystal structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, or by-products and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A typical HPLC method would involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For example, in the synthesis of the related compound Methyl 2-methoxy-5-sulfamoylbenzoate, HPLC was used to confirm a purity of 99.66%. google.com Similarly, another synthesis reported a purity of 99.51% by HPLC, demonstrating the technique's effectiveness. guidechem.com The development of a robust and validated HPLC method is critical for quality control in both research and production settings.

Thermodynamic Investigations of Solution Behavior and Crystallization Processes

Thermodynamic studies are vital for understanding the solution behavior and crystallization of this compound. These investigations inform purification processes, such as recrystallization, and are essential for controlling the final physical form of the compound.

Key thermodynamic properties include solubility in various solvents and the melting point. The melting point of a related compound, Methyl 2-methoxy-5-sulfamoylbenzoate, is reported to be in the range of 175-177 °C. lobachemie.com Techniques like Differential Scanning Calorimetry (DSC) would be used to precisely measure such thermal transitions, providing data on the melting point and enthalpy of fusion.

Crystallization is a critical step for purification. The process typically involves dissolving the crude compound in a suitable hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For instance, the synthesis of a related compound involved recrystallization from an ethanol (B145695)/water mixture to obtain the final pure product. nih.gov Understanding the thermodynamics of solubility and crystal lattice formation is key to developing efficient and scalable crystallization protocols.

Emerging Research Perspectives and Future Directions for Methyl 2 Hydroxy 5 Sulfamoylbenzoate

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The future industrial viability of Methyl 2-hydroxy-5-sulfamoylbenzoate and its derivatives hinges on the development of synthetic routes that are not only high-yielding but also economically and environmentally sustainable. Traditional multi-step syntheses for similar compounds, such as Methyl 2-methoxy-5-sulfamoylbenzoate (an intermediate for the antipsychotic drug Sulpiride), often involve processes like methylation, chlorosulfonation, amination, and esterification starting from salicylic (B10762653) acid. guidechem.comresearchgate.net These conventional methods can be lengthy and generate significant waste, presenting challenges for large-scale production. guidechem.com

Future research is anticipated to focus on overcoming these limitations through innovative synthetic strategies. A promising direction involves novel catalytic systems and process optimization to shorten synthetic pathways and reduce environmental impact. For instance, a newer method for a related methoxy (B1213986) analogue involves a direct condensation reaction using a copper catalyst, which substantially shortens the synthetic route and minimizes waste. google.com This approach avoids the harsh conditions and problematic byproducts associated with traditional chlorosulfonation. google.com

The esterification of the parent acid, 2-hydroxy-5-sulfamoylbenzoic acid, is another critical step. Efficient methods, such as using trimethylchlorosilane (TMSCl) in methanol (B129727), offer mild reaction conditions and simple workup procedures, which are advantageous for scalability. mdpi.com The exploration of flow chemistry and solid-phase synthesis could further enhance efficiency, allowing for continuous production and easier purification.

Table 1: Comparison of Synthetic Approaches for Sulfamoylbenzoate Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for Scalability |

|---|---|---|

| Traditional Multi-Step Synthesis | Involves chlorosulfonation, amination, and esterification of salicylic acid. guidechem.comresearchgate.net | Established and well-understood chemistry. |

| Catalytic Condensation | Direct synthesis from a chlorobenzoate precursor using a copper catalyst and sodium aminosulfonate. guidechem.comgoogle.com | Shorter route, reduced waste, avoids harsh reagents. google.com |

| Optimized Esterification | Use of reagents like TMSCl/Methanol for the final esterification step. mdpi.com | Mild conditions, high yields, easy workup. mdpi.com |

| Green Chemistry Approaches | Focus on eco-friendly solvents, catalysts, and energy-efficient processes. nih.gov | Reduced environmental impact, improved safety profile. |

Exploration of New Biological Targets and Therapeutic Applications

The chemical architecture of this compound, combining a salicylate (B1505791) core with a sulfonamide functional group, suggests a broad range of potential biological activities. The salicylate moiety is famously associated with anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The sulfonamide group is a well-established pharmacophore found in a multitude of drugs, including antibacterials and carbonic anhydrase inhibitors.

Future research will likely delve into previously unexplored therapeutic areas for this compound and its derivatives. Given the known anti-proliferative activities of some tryptamine (B22526) salicylic acid derivatives, oncology is a significant area of interest. rsc.org Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound could serve as a starting point for developing novel anti-cancer agents. rsc.org

Furthermore, the sulfonamide group could be exploited to target specific enzymes, such as steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov The design of inhibitors based on this scaffold could lead to new treatments for breast cancer. The compound's potential as a free-radical scavenger also opens avenues for its application in conditions associated with oxidative stress. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes researchgate.net | The salicylate core is a known COX inhibitor. |

| Oncology | Hexokinase 2, Steroid Sulfatase (STS) rsc.orgnih.gov | Salicylate and sulfonamide derivatives have shown anti-proliferative and enzyme-inhibiting activities. rsc.orgnih.gov |

| Infectious Diseases | Dihydropteroate synthase (DHPS) | The sulfonamide group is a classic pharmacophore for antibacterial agents. |

| Neurodegenerative Diseases | Various targets valuates.comnbinno.com | Analogous compounds are used as intermediates for drugs treating neurodegenerative and psychiatric disorders. valuates.comnbinno.com |

| Oxidative Stress-Related Conditions | Reactive Oxygen Species (ROS) | Salicylate derivatives have demonstrated free-radical scavenging properties. nih.gov |

Rational Design and Synthesis of Next-Generation Analogues

The systematic modification of the this compound structure is a key strategy for enhancing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes influence biological activity. nih.gov

Future efforts in rational drug design will likely focus on several key areas of the molecule. Modifications to the sulfamoyl group, for example by introducing substituents on the nitrogen atom, could modulate the compound's binding affinity for specific targets and alter its solubility. SAR studies on related sulfamoyl benzamidothiazoles have shown that such modifications can significantly impact activity. nih.gov Alterations to the aromatic ring, such as the introduction of additional substituents, could also be explored to optimize electronic and steric properties for improved target engagement. researchgate.net

The synthesis of ester analogues, replacing the methyl group with larger or more functionalized alkyl chains, could be used to create prodrugs with improved bioavailability or to fine-tune the compound's activity. mdpi.com This approach has been successfully used to reduce the gastrointestinal side effects of salicylic acid. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues is no exception. researchgate.netnih.gov These computational tools can significantly accelerate the design-test-analyze cycle, making the discovery of new drug candidates more efficient and cost-effective. nih.gov

Machine learning algorithms can analyze vast datasets to build predictive models for various properties, including biological activity, toxicity, and metabolic stability. frontiersin.org By applying these models to a virtual library of this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, saving considerable time and resources. nih.gov This computational pre-screening allows for a more focused and intelligent approach to analogue development, increasing the probability of success in identifying next-generation therapeutic agents. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。